molecular formula C16H24Br2N2O3 B564400 FLB 457 Hydrobromide CAS No. 107188-92-1

FLB 457 Hydrobromide

Cat. No. B564400
M. Wt: 452.187
InChI Key: AOEBIEBXGASRIN-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of FLB 457 Hydrobromide is represented by the formula C16H24Br2N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

FLB 457 Hydrobromide appears as an off-white to pale yellow solid . It has a melting point of 128 - 131°C . It is slightly soluble in DMSO, Methanol, and Water . Its specific rotation is -8.9° (c = 0.2, Methanol) .

Scientific Research Applications

  • Examination of Extrastriatal D2-Dopamine Receptors : FLB 457, when labeled with carbon-11 ([11C]FLB 457), is used in PET studies to examine extrastriatal D2-dopamine receptors in healthy subjects and antipsychotic drug-treated patients. It demonstrates high specific binding to D2-dopamine receptors in areas like the thalamus, temporal cortex, and frontal cortex, which is crucial for studying schizophrenia and the effects of antipsychotic drugs (Farde et al., 1997).

  • Measurement of Drug-Induced Dopamine Changes : Studies have shown that [11C]FLB 457 can measure changes in extrastriatal dopamine concentration induced by drugs like methylphenidate, which is significant for understanding and treating conditions like attention deficit hyperactivity disorder (ADHD) (Montgomery et al., 2007).

  • Development as a PET Ligand : Research has focused on developing FLB 457 as a PET ligand, highlighting its high affinity for D2 and D3 receptors and negligible binding to other central receptors. This makes it suitable for examining D2 dopamine receptors in the human brain, particularly in extrastriatal regions (Halldin et al., 1995).

  • Potential as an Antipsychotic Agent : Studies have explored the conformation and properties of FLB 457 as a potential antipsychotic agent, focusing on its high and stereospecific blocking affinity for dopamine D2 receptors (Stensland et al., 1995).

  • Improving Radioligand Specific Radioactivity : Research has been conducted to improve the specific radioactivity of [11C]FLB 457, which is important for enhancing the quality and reliability of PET imaging for D2 receptors (Sandell et al., 2000).

  • Validating Quantitative PET Studies : The validity of using the cerebellum as a reference region in PET studies with [11C]FLB 457 has been investigated, which is critical for accurately quantifying extrastriatal D2/D3 receptors (Asselin et al., 2007).

  • Reproducibility and Reliability in Imaging : Studies have focused on the reproducibility and reliability of [11C]FLB 457 binding in extrastriatal regions, a crucial factor for its use in longitudinal and clinical research studies (Sudo et al., 2001).

  • Exploring Dopamine Transmission in Psychiatric Disorders : The compound has been used to study dopamine transmission in the frontal cortex, particularly in relation to psychiatric disorders like schizophrenia and addiction. This includes studies using simultaneous microdialysis and [11C]FLB 457 PET (Narendran et al., 2014).

  • Investigating Dopamine-Glutamate Interactions : FLB 457 has been used in research exploring dopamine-glutamate interactions in the brain, which is significant for understanding ketamine-induced psychotic symptoms and the pathophysiology of schizophrenia (Aalto et al., 2005).

  • Radiation Dosimetry in Humans : The biodistribution and radiation dosimetry of [11C]FLB 457 in humans have been studied, ensuring the safety and effectiveness of its use in PET imaging (Kimura et al., 2014).

properties

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3.BrH/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3;/h8-9,12H,4-7,10H2,1-3H3,(H,18,20);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEBIEBXGASRIN-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675896
Record name 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoremoxipride Hydrobromide

CAS RN

107188-92-1
Record name Isoremoxipride hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOREMOXIPRIDE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2VIG507
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
B Stensland, I Csöregh, T Högberg - Acta Crystallographica Section …, 1995 - scripts.iucr.org
… Perspective drawings of the molecular structures and atomic numbering of (a) FLB 457 hydrobromide and (b) FLB 463 methylsulfonate. Intramolecular hydrogen bonds and anionic con- …
Number of citations: 1 scripts.iucr.org

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